molecular formula C5H6ClFO B135431 2-Chloro-1-(1-fluorocyclopropyl)ethanone CAS No. 151697-21-1

2-Chloro-1-(1-fluorocyclopropyl)ethanone

Cat. No.: B135431
CAS No.: 151697-21-1
M. Wt: 136.55 g/mol
InChI Key: SIUGDIYNSOUYME-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-fluorocyclopropyl)ethanone (CAS No: 151697-21-1) is a fluorinated cyclopropyl ketone recognized in organic chemistry as a valuable bifunctional building block . The unique reactivity of this compound is derived from its distinct molecular structure, which features both a highly electrophilic α-halogenated ketone and a strained, halogenated cyclopropane ring. This combination makes it a particularly useful intermediate for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures . The incorporation of a fluorine atom onto the cyclopropane ring can significantly alter the compound's electronic properties, metabolic stability, and bioavailability, making it a key motif in the design of active ingredients . While its exact applications are a subject of ongoing research, its structural analogy to the well-documented compound 2-Chloro-1-(1-chlorocyclopropyl)ethanone suggests significant potential . The related chlorinated analog is a key intermediate in the synthesis of the fungicide prothioconazole , indicating that this fluorinated version may be explored for developing new agrochemicals with potentially improved efficacy or altered selectivity. In pharmaceutical research, cyclopropyl ketones are frequently employed as intermediates in synthesizing various therapeutic agents. The presence of the fluorine atom is often used by medicinal chemists as a strategy to fine-tune a molecule's properties, potentially leading to novel compounds in drug discovery pipelines . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referencing the available material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

2-chloro-1-(1-fluorocyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClFO/c6-3-4(8)5(7)1-2-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUGDIYNSOUYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151697-21-1
Record name 2-chloro-1-(1-fluorocyclopropyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-fluorocyclopropyl)ethanone typically involves the chlorination and fluorination of cyclopropyl methyl ketone. One common method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas to achieve chlorination. The reaction is followed by fluorination using a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous preparation systems. These systems allow for the sequential chlorination and fluorination of the starting materials, ensuring high yield and purity. The process involves precise control of reaction conditions, including temperature and pressure, to optimize the conversion rates and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-fluorocyclopropyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl ethanones, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Scientific Research Applications

2-Chloro-1-(1-fluorocyclopropyl)ethanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-fluorocyclopropyl)ethanone involves its reactivity with various biological and chemical targets. The chloro and fluoro groups enhance its electrophilicity, making it a potent reactant in nucleophilic substitution reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-1-(1-fluorocyclopropyl)ethanone, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Research Findings
This compound C₅H₆ClFO 136.55 151697-21-1 Fluorinated cyclopropane; chloroacetyl group Building block for pharmaceuticals and agrochemicals .
2-Chloro-1-(1-chlorocyclopropyl)ethanone C₅H₆Cl₂O 153.01 120983-72-4 Chlorinated cyclopropane; higher halogen density Intermediate in triazole synthesis; regulated under EPA due to significant new use requirements .
2-Chloro-1-(1H-pyrrol-2-yl)ethanone (2-CPE) C₅H₄ClNO 141.55 53391-62-1 Pyrrole ring instead of cyclopropane Catalyst in organic synthesis; used for drugs, dyes, and polymers .
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone C₁₅H₉Cl₂O 276.14 Not provided Polycyclic aromatic substituent Key intermediate in antimalarial drug Lumifantrine synthesis .
2-Chloro-1-(3-chloro-5-fluoro-2-hydroxyphenyl)ethanone C₈H₅Cl₂FO 223.03 Not provided Phenolic hydroxyl group; chloro and fluoro substituents Enhanced reactivity in electrophilic substitution due to hydroxyl group .
1-(1-Fluorocyclopropyl)ethanone C₅H₇FO 102.11 63141-10-6 Non-chlorinated analog; simpler structure Potential precursor for fluorinated cyclopropane derivatives .

Structural and Reactivity Comparisons

  • Substitution of fluorine with chlorine (e.g., 120983-72-4) increases molecular weight and halogen density, which may alter solubility and toxicity profiles .
  • Ring Systems :

    • Cyclopropane rings (e.g., 151697-21-1) impose steric strain, whereas pyrrole rings (e.g., 53391-62-1) enable π-conjugation, influencing reactivity in nucleophilic substitutions .
    • Polycyclic aromatic substituents (e.g., fluorenyl derivatives) extend delocalization, useful in antimalarial drug synthesis .

Biological Activity

2-Chloro-1-(1-fluorocyclopropyl)ethanone (CAS No. 151697-21-1) is an organic compound notable for its unique structural features and biological activity. This compound, with the molecular formula C5_5H6_6ClF O, has garnered interest in various fields, including medicinal chemistry and agricultural sciences, due to its reactivity and potential applications.

The compound features both chloro and fluoro substituents, which enhance its electrophilic nature. This property allows it to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The mechanism of action primarily involves interactions with biological macromolecules, including enzymes and proteins, potentially altering their functions and metabolic pathways.

Key Chemical Reactions

  • Substitution Reactions : The chloro and fluoro groups can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.
  • Oxidation and Reduction : Under specific conditions, this compound can undergo oxidation or reduction to yield various products.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its potential for use in drug development has been explored, particularly as a precursor for pharmaceutical compounds.

Enzyme Interaction Studies

The compound's reactivity with specific enzymes has been investigated to understand its role in metabolic pathways. Preliminary docking studies suggest that it may interact with key enzymes involved in biosynthetic pathways, which could lead to the development of novel inhibitors targeting these enzymes .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound revealed its potential as an antimicrobial agent. The synthesized compounds were evaluated against Candida albicans and Staphylococcus epidermidis, showing varying degrees of activity with MIC values indicating moderate effectiveness .

Case Study 2: Fluorinated Compound Metabolism
Research on the metabolic fate of fluorinated compounds indicated that this compound could undergo biotransformation in microbial systems. Studies using Cunninghamella elegans demonstrated that the fluorinated motif remained intact during metabolism, suggesting stability and potential for further exploration in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Chloro-1-(1-chlorocyclopropyl)ethanone Chlorine instead of fluorineModerate antimicrobial activity
2-Chloro-1-(3-hydroxyphenyl)ethanone Hydroxyphenyl groupEnhanced enzyme inhibition
1-Chlorocyclopropyl chloromethyl ketone Different substituentsLimited biological studies available

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(1-fluorocyclopropyl)ethanone?

  • Methodological Answer : The compound is synthesized via acylation reactions using chloroacetyl chloride. For analogs, alkylation of amines with intermediates like 2-chloro-1-(3-chlorophenyl)ethanone is performed in biphasic systems (dry acetone, K₂CO₃, KI catalyst) at 60°C . Direct synthesis involves fluorinated cyclopropane precursors, with reaction progress monitored via HPLC .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), LC/MS, and elemental analysis (C, H, N) are standard. Purity is validated via HPLC (e.g., >95% purity thresholds) . For fluorinated analogs, ¹⁹F NMR is critical for confirming fluorine substitution .

Q. What storage conditions ensure stability of this compound?

  • Methodological Answer : Stability is maintained under inert atmospheres (e.g., argon) at temperatures below -20°C to prevent hydrolysis or decomposition. Lachrymatory properties necessitate airtight containers and dark storage to avoid light-induced degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in fluorinated cyclopropane derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations using SMILES or InChIKey identifiers (e.g., JFFZOUIQOJVVJH-UHFFFAOYSA-N) model steric and electronic effects. Parameters like polar surface area (PSA ≈17.07 Ų) and logP values guide predictions of solubility and reactivity .

Q. What experimental strategies resolve contradictions in reaction yields for derivatives?

  • Methodological Answer : Systematic optimization of pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) is critical. For example, Acinetobacter sp. biocatalysts achieve high stereoselectivity (>99.9% ee) but require pH 7.6 for maximal yield (56.2%) . Parallel trials with alternative catalysts (e.g., Pseudomonas spp.) can address yield inconsistencies.

Q. How is stereoselective synthesis achieved using this compound?

  • Methodological Answer : Biocatalytic reduction with bacterial strains (e.g., Acinetobacter sp.) under controlled pH and ionic strength enables enantioselective synthesis. For example, fluorinated ketones are reduced to (S)-alcohols with >99.9% ee, leveraging enzyme-substrate interactions sensitive to buffer conditions .

Key Considerations

  • Contradictions in Data : Variations in yields (44–78%) for alkylation reactions highlight the need for solvent optimization (e.g., DCM vs. acetone) and catalyst screening .
  • Advanced Applications : Fluorinated cyclopropane derivatives are pivotal in designing antibiotics and HDAC inhibitors, requiring rigorous stereochemical control .

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